Home > Products > Building Blocks P8999 > 9-Oxa-1,4-diazaspiro[5.5]undecane
9-Oxa-1,4-diazaspiro[5.5]undecane - 303802-17-7

9-Oxa-1,4-diazaspiro[5.5]undecane

Catalog Number: EVT-1746080
CAS Number: 303802-17-7
Molecular Formula: C8H16N2O
Molecular Weight: 156.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8-Oxa-2,4-diazaspiro[5.5]undecane

  • Compound Description: This compound is a trifluoromethylated derivative synthesized via a multi-component reaction using barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate [, ]. The reaction is catalyzed by Et3N and the formed spiro compounds can be further dehydrated in the presence of thionyl chloride/pyridine [].

1-Oxa-4,9-diazaspiro[5.5]undecane

  • Compound Description: This scaffold serves as the basis for a series of derivatives explored as dual ligands for the sigma-1 receptor (σ1R) and the µ-opioid receptor (MOR) []. Specifically, phenethyl derivatives at position 9, substituted pyridyl moieties at position 4, and small alkyl groups at position 2 demonstrate promising profiles for pain treatment [, ]. Further modifications led to the development of 4-alkyl derivatives with good selectivity and ADME profiles, leading to the identification of EST73502 (compound 14u), a clinical candidate for pain treatment exhibiting MOR agonism and σ1R antagonism [].

1-Oxa-9-azaspiro[5.5]undecane

  • Compound Description: Derivatives of this spirocyclic compound were employed in the synthesis of ciprofloxacin analogues []. These derivatives, featuring a variety of substituents, were tested against gram-positive and gram-negative bacteria []. While displaying a narrower activity spectrum than ciprofloxacin, some compounds exhibited equal or higher potency against Acinetobacter baumannii 987® and Bacillus cereus 138® []. Additionally, this scaffold has been investigated for developing novel FFA1 (GPR40) agonists []. It was observed that incorporating polar groups, such as 2-pyridyloxy and 2-pyrimidinyloxy, into the spirocyclic appendage led to potent agonists, offering a potential solution for reducing liver toxicity associated with less polar FFA1 agonists [].

2,4-Dioxa-8,10-diazaspiro[5.5]undecane-1,5,9-trione

  • Compound Description: This compound class, bearing various substituents, is efficiently synthesized via a one-pot, three-component condensation reaction utilizing barbituric acid or meldrum's acid, aromatic aldehydes, and urea under ultrasound irradiation []. This method, catalyzed by p-toluenesulfonic acid, offers a rapid and efficient route to these spirocyclic compounds [].

9-Thia-1,4-diazaspiro[5.5]undecane

  • Compound Description: This compound series explores the replacement of the oxygen atom in the spirocyclic ring with a sulfur atom [, ]. The synthesis and properties of these compounds contribute to understanding the impact of heteroatom substitution on the overall chemical behavior of these spirocycles [, ].
Overview

9-Oxa-1,4-diazaspiro[5.5]undecane is a chemical compound that belongs to a class of heterocyclic compounds known for their diverse biological activities and potential pharmaceutical applications. This compound features a unique spirocyclic structure that incorporates both nitrogen and oxygen atoms, contributing to its interesting chemical properties and biological activities.

Source and Classification

The compound is classified as a diazaspiro compound, specifically a member of the 1-oxa-4,9-diazaspiro[5.5]undecane family. It is often studied for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. The presence of the oxa (oxygen) atom in the structure enhances its interaction with biological targets, making it a subject of interest in drug discovery and development.

Synthesis Analysis

Methods

The synthesis of 9-Oxa-1,4-diazaspiro[5.5]undecane can be achieved through various synthetic routes. One notable method is the Prins cyclization reaction, which allows for the formation of the spirocyclic structure by cyclizing an appropriate precursor compound under acidic conditions. Other methods may involve multi-step processes that include:

  • Formation of the diazaspiro core: This often involves the use of amines and carbonyl compounds.
  • Introduction of the oxygen atom: Typically achieved through oxidation reactions or by incorporating suitable oxygen-containing reagents during synthesis.

Technical Details

The synthetic pathways are designed to optimize yield and purity while minimizing by-products. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors influencing the success of these synthetic strategies.

Molecular Structure Analysis

Structure and Data

The molecular structure of 9-Oxa-1,4-diazaspiro[5.5]undecane can be represented as follows:

  • Chemical Formula: C₁₁H₁₄N₂O
  • Molecular Weight: Approximately 194.25 g/mol
  • Structural Features:
    • A spirocyclic framework consisting of two nitrogen atoms and one oxygen atom.
    • The core structure contributes to its rigidity and potential interaction with biological targets.

The stereochemistry of this compound can also play a significant role in its biological activity, with different isomers potentially exhibiting varying effects.

Chemical Reactions Analysis

Reactions and Technical Details

9-Oxa-1,4-diazaspiro[5.5]undecane can participate in several chemical reactions due to its functional groups:

  • Nucleophilic substitutions: The nitrogen atoms in the structure can act as nucleophiles in reactions with electrophiles.
  • Oxidation reactions: The presence of the oxa atom allows for potential oxidation processes that can modify the compound's properties.
  • Formation of derivatives: Various substituents can be introduced at specific positions on the diazaspiro core, leading to a library of derivatives with potentially enhanced or altered biological activities.
Mechanism of Action

Process and Data

The mechanism of action for compounds like 9-Oxa-1,4-diazaspiro[5.5]undecane often involves their interaction with specific biological targets such as receptors or enzymes. For instance:

  • Binding Affinity: Studies have shown that derivatives containing this core can exhibit strong binding affinities to certain receptors (e.g., melanocortin receptors), which are implicated in various physiological processes.
  • Biological Pathways: These compounds may modulate pathways related to pain perception, inflammation, or central nervous system disorders.

Research indicates that structural modifications at specific positions can significantly influence their pharmacokinetic properties and therapeutic efficacy.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to strong acids or bases.
  • Reactivity: The presence of nitrogen atoms makes it reactive towards electrophiles, while the oxa group can facilitate further chemical transformations.

Relevant data from studies indicate that modifications to physical properties can enhance absorption rates or alter metabolic pathways within biological systems.

Applications

Scientific Uses

9-Oxa-1,4-diazaspiro[5.5]undecane and its derivatives have been explored for various applications in medicinal chemistry:

  • Drug Development: As potential candidates for treating conditions such as chronic pain, central nervous system disorders, and metabolic diseases.
  • Biological Research: Used in studies aimed at understanding receptor interactions and signaling pathways.
  • Pharmacological Studies: Investigated for their role as inhibitors or modulators in enzymatic processes relevant to disease mechanisms.

Research continues to uncover new applications and improve existing compounds based on this versatile scaffold.

Synthetic Methodologies and Optimization Strategies

Novel Spirocyclic Scaffold Construction via Multicomponent Reactions

The efficient construction of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold leverages multicomponent reactions (MCRs) to achieve molecular complexity with minimal synthetic steps. A prominent approach involves a sequential epoxidation-ring opening-cyclization strategy starting from N-Boc-piperidone intermediates. This method utilizes the Corey–Chaykovsky epoxidation to generate reactive epoxide intermediates, followed by nucleophilic ring-opening with arylamines or alkylamines under controlled thermal conditions. The resulting aminoalcohol intermediates undergo acylation with chloropropionyl chloride, setting the stage for an intramolecular cyclization using potassium tert-butoxide to form the spirocyclic lactam core [2] [3].

An alternative Mannich-based multicomponent approach employs formaldehyde, a secondary amine (e.g., cyclopropylamine), and a ketone precursor. This reaction proceeds via iminium ion formation, followed by nucleophilic attack and spontaneous cyclization. The tetrahydropyran oxygen is incorporated through a Williamson ether synthesis in the final ring closure, with the spiro carbon originating from the ketone component. This method demonstrates exceptional versatility for introducing diverse substituents at position 4 directly during scaffold assembly [7].

The Ugi-4-component reaction (Ugi-4CR) has also been adapted for spirocycle synthesis. By employing an aldehyde, amine (isocyanide), carboxylic acid, and a cyclic ketone with latent nucleophilicity, this single-step process generates peptoid-like precursors. Subsequent acid- or base-mediated cyclodehydration then furnishes the diazaspiro undecane framework, offering significant structural diversity. Key advantages include atom economy and the generation of libraries for structure-activity relationship (SAR) studies [4].

Table 1: Multicomponent Reaction Approaches for Scaffold Assembly

Reaction TypeKey ComponentsCritical StepYield RangeStructural Diversity Points
Epoxidation/CyclizationN-Boc-piperidone, Amine, Chloropropionyl ClIntramolecular Lactamization45-68%Position 4 (Amine), Position 9 (Acyl)
Mannich-Type CyclizationFormaldehyde, Secondary Amine, KetoneIminium Ion Trapping52-75%Position 4 (Amine), Spiro Carbon (Ketone)
Ugi-4CR/CyclodehydrationAldehyde, Isocyanide, Acid, Cyclic KetoneCyclodehydration30-55%Positions 1, 3, 4, 9 via Isocyanide/Acid

Two-Pot Process Optimization for Core Structure Assembly

Optimized two-pot syntheses address limitations in step economy and purification for large-scale production. A highly efficient epoxide-to-aminoalcohol then lactamization sequence exemplifies this strategy. The first pot handles the epoxidation of N-Boc-piperidone (e.g., 6) using dimethyloxosulfonium methylide (Corey-Chaykovsky reagent) at 0°C to 25°C, generating epoxide 7 in >90% purity after aqueous workup. The second pot combines amine nucleophile addition (e.g., substituted aniline 8) at elevated temperature (80-100°C) without intermediate isolation, followed by in situ acylation with chloro-propionyl chloride (10) using Hunig's base. Subsequent addition of KOtBu directly induces cyclization, delivering the spirocyclic lactam (12) in an overall yield of 55-65% after crystallization [2] [3].

Critical process parameters significantly impact yield and scalability:

  • Temperature Control: Ring-opening requires >80°C to suppress oligomerization but <110°C to prevent epoxide rearrangement.
  • Solvent Selection: Toluene or xylene is optimal for the thermal ring-opening, while THF or 2-MeTHF is preferred for the cyclization step to maximize the kinetic rate of ring closure and minimize ester hydrolysis [4].
  • Concentration Effects: Maintaining concentrations >0.5 M during cyclization suppresses diketopiperazine formation, a major side product arising from dimerization [7].

Table 2: Optimization of Two-Pot Synthesis Parameters

Process StepKey VariableOptimal ConditionSuboptimal ConditionImpact on Yield
Epoxide FormationTemperature0°C → 25°C gradual warming>30°CDecrease by 15-20%
Amine Ring-OpeningSolventTolueneDMF, DMSODecrease by 25-40%
Temperature85°C<70°C or >110°CDecrease by 30-50%
Lactam CyclizationBaseKOtBu (1.2 equiv)NaH, NaOHDecrease by 15-25%
SolventTHF, 2-MeTHFDCM, EthanolDecrease by 10-20%
Concentration≥ 0.5 M< 0.2 MIncrease dimerization

Role of Intermediates in Streamlining Large-Scale Synthesis

Key crystalline intermediates enable purification bottlenecks and ensure reproducibility in the scale-up of 9-oxa-1,4-diazaspiro[5.5]undecanes. The aminoalcohol intermediates (e.g., 9) derived from epoxide ring-opening are pivotal. Isolation as hydrochloride or phosphate salts via anti-solvent crystallization (e.g., adding MTBE to concentrated reaction mixtures) provides materials of >98% purity. These salts are non-hygroscopic, stable under nitrogen, and serve as divergent points for introducing structural diversity before acylation [3] [4].

Boc-protected precursors (e.g., 1-Boc-9-oxa-1,4-diazaspiro[5.5]undecane) offer orthogonal protection strategies. Their synthesis leverages the Boc group's stability during subsequent transformations on the secondary nitrogen (position 9). Acidic deprotection (TFA or HCl/dioxane) at the final step provides the free amine for N-alkylation or acylation, minimizing side reactions. Crystallization from heptane/ethyl acetate mixtures yields analytically pure Boc-intermediates, crucial for consistent downstream reactions [2] [7].

Spirocyclic lactams (e.g., 12) serve as central scaffolds for late-stage functionalization. Their enolizable α-protons adjacent to the carbonyl require controlled lithiation. Optimized conditions use LiTMP at -78°C in THF for metallation, followed by electrophilic quenching (e.g., alkyl halides, aldehydes), enabling C-2 diversification. Alternatively, carbonyl reduction (NaBH₄ or DIBAL-H) generates hydroxymethyl derivatives for esterification or etherification, significantly expanding accessible chemical space from a single advanced intermediate [4] [7].

Table 3: Critical Intermediates and Their Handling in Scale-Up

IntermediateIsolation FormPurification MethodStabilityRole in Synthesis
Aminoalcohol (e.g., 9)Hydrochloride SaltAnti-solvent Crystallization>12 months (RT, N₂)Nucleus for N-acylation; R⁴ diversity
Boc-Spiroamine (e.g., 1-Boc)Free BaseHeptane/EtOAc CrystallizationIndefinite (desiccated)Amine Protection; Enables N⁹ chemistry
Spirocyclic Lactam (e.g., 12)Crystalline SolidRecrystallization (IPA/H₂O)>6 months (RT)C-2 Functionalization; Carbonyl Reduction

Stereochemical Control in Spirocyclic Ring Formation

The quaternary spiro carbon in 9-oxa-1,4-diazaspiro[5.5]undecanes creates a stereogenic center, necessitating strategies for enantioselective synthesis. Diastereomeric resolution remains practical for initial pharmacological evaluation. Chiral auxiliaries like (R)- or (S)-phenylethylamine incorporated at position 4 during the ring-opening step generate diastereomeric aminoalcohol intermediates (9a/9b). These diastereomers exhibit distinct solubility profiles, enabling separation via fractional crystallization from ethanol/water mixtures. Subsequent cyclization and auxiliary removal (e.g., hydrogenolysis) yield enantiopure (>98% ee) spirocycles. While effective, this method is step-intensive and auxiliary-dependent [3] [7].

Asymmetric catalysis offers a more direct approach. Palladium-catalyzed decarboxylative allylic alkylations of prochiral spiro-piperidone enolates using (S)-t-BuPHOX or TADDOL-derived phosphoramidite ligands achieve moderate enantiocontrol (60-75% ee). Significantly higher enantioselectivity (>90% ee) is observed in organocatalytic Mannich reactions employing cinchona alkaloid-derived thiourea catalysts (e.g., DHQD-PYR). This method controls stereochemistry during the C-C bond formation step that establishes the spiro center, leveraging hydrogen-bonding interactions between the catalyst and the nascent iminium ion [7].

The pharmacological significance of stereochemistry is profound. Enantiomers of 4-aryl-9-phenethyl derivatives exhibit up to 100-fold differences in binding affinity for the μ-opioid receptor (MOR) and σ1R. For instance, the (S)-enantiomer of compound 15c displayed a MOR Kᵢ = 7 ± 6 nM, while its (R)-counterpart showed Kᵢ > 500 nM. Similarly, σ1R antagonism potency (IC₅₀) correlated strongly with absolute configuration, impacting analgesic efficacy and side-effect profiles in vivo [3] [6]. Computational modeling confirms that optimal MOR agonism requires specific spatial orientation of the C-4 aryl group and the N-9 phenethyl moiety, achievable only with the correct spirocenter configuration [3].

Table 4: Enantioselective Synthesis Methods and Pharmacological Impact

MethodChiral ControllerMax ee AchievedKey LimitationPharmacological Impact Example
Diastereomeric Resolution(R)/(S)-1-Phenylethylamine>98%Requires Auxiliary Removal100-fold difference in MOR Kᵢ between (S)- and (R)-15c
Pd-Catalyzed Allylic Alkylation(S)-t-BuPHOX Ligand75%Moderate ee; Substrate ScopeN/A (Primarily for C-2 functionalization)
Organocatalytic MannichDHQD-PYR Thiourea Catalyst92%Low Catalyst Efficiency (20 mol%)σ1R IC₅₀: (S)-isomer = 8 nM; (R)-isomer = 450 nM

Properties

CAS Number

303802-17-7

Product Name

9-Oxa-1,4-diazaspiro[5.5]undecane

IUPAC Name

9-oxa-1,4-diazaspiro[5.5]undecane

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

InChI

InChI=1S/C8H16N2O/c1-5-11-6-2-8(1)7-9-3-4-10-8/h9-10H,1-7H2

InChI Key

FPTKNRKROIULHC-UHFFFAOYSA-N

SMILES

C1COCCC12CNCCN2

Canonical SMILES

C1COCCC12CNCCN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.